molecular formula C14H19NO3 B3429556 Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate CAS No. 750649-40-2

Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate

Cat. No.: B3429556
CAS No.: 750649-40-2
M. Wt: 249.30 g/mol
InChI Key: FYIZIYCXUSGNLZ-OLZOCXBDSA-N
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Description

Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate (CAS 1257303-72-2) is a chiral cyclohexane derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate, particularly in the development of novel therapeutic agents. Its specific stereochemistry, defined by the (1R,3S) configuration, is essential for its application in creating molecules with targeted biological activity . This carbamate is recognized as a key building block in the synthesis of potent CCR5 receptor antagonists, which are a promising class of drugs for the treatment of HIV-1 infection . The compound's structure, featuring both a hydroxy and a carbamate-protected amino group on the cyclohexyl ring, makes it a versatile precursor for further chemical modifications, enabling researchers to explore structure-activity relationships in drug candidate series . With a molecular formula of C 14 H 19 NO 3 and a molecular weight of 249.3 g/mol, it is supplied with a minimum purity of 97% . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIZIYCXUSGNLZ-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151355
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
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Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750649-40-2
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750649-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R,3S)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthetic Methodologies for Benzyl N 1r,3s 3 Hydroxycyclohexyl Carbamate

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For Benzyl (B1604629) N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, achieving the specific (1R,3S) stereochemistry of the 1,3-amino alcohol on the cyclohexane (B81311) ring is a critical challenge. This requires precise control over the spatial arrangement of the hydroxyl and amino groups. Various stereoselective strategies have been developed, focusing first on the construction of the chiral cyclohexyl core, followed by the introduction of the benzyl carbamate (B1207046) group onto the amine.

Chemical Transformations and Reactivity Studies of Benzyl N 1r,3s 3 Hydroxycyclohexyl Carbamate

Reactivity of the Carbamate (B1207046) Moiety

The benzyl (B1604629) carbamate (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis. Its reactivity is central to the synthetic utility of the title compound, allowing for either its removal to liberate the free amine or its further transformation.

Chemoselective Deprotection Strategies (e.g., Catalytic Hydrogenation)

The removal of the benzyl carbamate group is a critical step in many synthetic pathways to unveil the primary amine functionality. Catalytic hydrogenation is the most common and efficient method for this transformation. thalesnano.com This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the carbamate under a hydrogen atmosphere, catalyzed by a transition metal.

The reaction proceeds cleanly to yield (1R,3S)-3-aminocyclohexan-1-ol, toluene, and carbon dioxide. Palladium on carbon (Pd/C) is the most frequently employed catalyst for this deprotection. thalesnano.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure of hydrogen. The efficiency of this method lies in its chemoselectivity; the reaction conditions are mild enough to preserve other functional groups, such as the hydroxyl group present in the molecule. organic-chemistry.org Continuous flow reactors, such as the H-Cube®, have been shown to perform this debenzylation with high efficiency and safety, avoiding the need for handling hydrogen gas cylinders directly. thalesnano.com

Table 1: Conditions for Catalytic Hydrogenation of Benzyl Carbamates

Catalyst Solvent Temperature (°C) Pressure (bar) Typical Yield (%)
10% Pd/C Ethanol 60 80 80-95
5% Pd/C Methanol 25 1-4 >95

Note: Data is generalized from studies on various benzyl carbamates. thalesnano.comrsc.org

N-Alkylation and Acylation Reactions

While the nitrogen atom of the carbamate is significantly less nucleophilic than a free amine, it can undergo N-alkylation and N-acylation under specific conditions. These reactions typically require the use of a strong base to deprotonate the nitrogen, generating a more reactive carbamate anion.

For N-alkylation, a common strategy involves treating the carbamate with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., an alkyl halide). Similarly, N-acylation can be achieved by reacting the carbamate anion with an acylating agent like an acyl chloride or anhydride (B1165640). These modifications allow for the introduction of diverse substituents on the nitrogen atom before potential subsequent deprotection or further transformations. wikipedia.org The choice of reaction conditions is crucial to avoid side reactions, such as O-alkylation of the carbamate carbonyl group.

Transformations to Ureas and Other Nitrogen-Containing Compounds

The carbamate functional group can serve as a precursor for the synthesis of ureas. One common method involves the reaction of the carbamate with a primary or secondary amine, often in the presence of a catalyst or promoter. For instance, trimethylaluminum (B3029685) can facilitate the conversion of carbamates to bi-, tri-, and tetra-substituted ureas. Zirconium(IV)-catalyzed carbamate-urea exchange has also been reported as an effective method. organic-chemistry.org

In a typical reaction, Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate could be heated with an excess of a desired amine, leading to the displacement of the benzyloxy group and the formation of a new N,N'-disubstituted urea (B33335). The reaction is driven by the formation of the more thermodynamically stable urea linkage. google.com This transformation is particularly useful in medicinal chemistry for generating libraries of urea derivatives. reading.ac.uknih.gov

Functionalization of the Hydroxyl Group

The secondary hydroxyl group on the cyclohexyl ring offers another site for chemical modification, which can be achieved with high chemoselectivity, leaving the carbamate group intact.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes standard esterification and etherification reactions. Esterification can be accomplished by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification), or more commonly, with a more reactive acylating agent such as an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine.

Etherification can be achieved via methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the corresponding ether. These reactions are generally compatible with the benzyl carbamate protecting group, allowing for selective functionalization of the hydroxyl moiety. nih.gov

Table 2: Representative Reactions for Hydroxyl Group Functionalization

Reaction Type Reagents Base Solvent Product
Esterification Acetyl Chloride Pyridine Dichloromethane Benzyl N-[(1R,3S)-3-acetoxycyclohexyl]carbamate

Oxidation Reactions and Derived Carbonyl Compounds

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, Benzyl N-[(1R,3S)-3-oxocyclohexyl]carbamate. A variety of standard oxidizing agents can be employed for this transformation. The choice of reagent can be tailored to the specific requirements of the synthesis, such as scale and sensitivity of other functional groups.

Commonly used methods include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) and Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high yields, and they are fully compatible with the benzyl carbamate protecting group. The resulting ketone is a valuable intermediate for further synthetic manipulations, such as nucleophilic additions to the carbonyl group.

Nucleophilic Substitutions and Rearrangements

The presence of both a hydroxyl group and a carbamate linkage in this compound offers multiple sites for nucleophilic attack and potential rearrangements. While specific studies on this exact molecule are limited, the reactivity of analogous systems provides insight into its expected chemical behavior.

Nucleophilic substitution reactions can be directed at the C-3 position, leveraging the hydroxyl group as a leaving group after appropriate activation. For instance, conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) would render the C-3 carbon susceptible to attack by various nucleophiles. Such reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals like Oseltamivir (B103847), where stereocontrolled introduction of substituents on a cyclohexane (B81311) ring is crucial.

Rearrangement reactions involving the carbamate moiety are also conceivable. One analogous transformation is the Newman-Kwart rearrangement, which involves the thermal migration of an aryl group in O-aryl thiocarbamates to the sulfur atom, yielding S-aryl thiocarbamates. While this reaction is specific to thiocarbamates, it highlights the potential for intramolecular rearrangements involving carbamate-like structures under certain conditions.

Another relevant transformation is the Curtius rearrangement, which can be employed to synthesize carbamates from carboxylic acids. For example, the Curtius rearrangement of cyclohex-3-ene carboxylic acid using diphenylphosphoryl azide (B81097) in the presence of benzyl alcohol yields benzyl N-(1-cyclohex-3-enyl)carbamate. This reaction underscores a synthetic route to carbamates and provides a starting point for further functionalization of the cyclohexyl ring.

Cyclohexyl Ring Functionalization and Derivatization

The cyclohexane ring of this compound is a scaffold that can be further modified to introduce new functional groups and stereocenters, thereby enabling the synthesis of a diverse range of derivatives.

Functionalization of the non-substituted positions of the cyclohexyl ring can be achieved through various synthetic strategies. One common approach involves the introduction of a double bond, followed by further elaboration. For instance, dehydration of the alcohol at C-3 could yield a cyclohexene (B86901) intermediate. The double bond in this intermediate can then undergo a variety of reactions, such as epoxidation, dihydroxylation, or halogenation, to introduce new functionalities.

In a study on the related compound, benzyl N-(1-cyclohex-3-enyl)carbamate, the double bond was subjected to iodination and epoxidation. The resulting epoxide could then be opened by nucleophiles to introduce substituents at specific positions on the ring.

Table 1: Functionalization of a Benzyl N-(1-cyclohex-3-enyl)carbamate Intermediate

ReactantReagentsProductYield (%)
Benzyl N-(1-cyclohex-3-enyl)carbamateI2, NaHCO3, H2O/DCMIodolactone derivative75
Benzyl N-(1-cyclohex-3-enyl)carbamatem-CPBA, DCMEpoxide derivative80
Epoxide derivativeNaN3, NH4Cl, MeOH/H2OAzido alcohol85

This table presents data from reactions on an analogous compound to illustrate potential functionalization pathways.

Controlling the stereochemistry of the substituents on the cyclohexane ring is often a critical aspect of synthesizing enantiomerically pure compounds. Stereochemical inversion at the C-3 position bearing the hydroxyl group can be accomplished through a Mitsunobu reaction. This reaction allows for the inversion of a secondary alcohol's configuration by reacting it with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate. For this compound, a Mitsunobu reaction with a suitable acid (e.g., benzoic acid) followed by hydrolysis of the resulting ester would yield the corresponding (1R,3R)-3-hydroxycyclohexyl]carbamate.

Inversion at the C-1 position bearing the carbamate group is less straightforward and would likely require a multi-step sequence. One hypothetical approach could involve the conversion of the carbamate to an amine, followed by a reaction sequence that allows for the re-introduction of the carbamate with the opposite stereochemistry.

The introduction of additional chiral centers onto the cyclohexyl ring can be achieved by leveraging the existing stereochemistry to direct the stereochemical outcome of subsequent reactions. As mentioned previously, the epoxidation of a cyclohexene intermediate derived from this compound can proceed diastereoselectively. The directing effect of the existing substituents on the ring would favor the formation of one diastereomer of the epoxide over the other.

Subsequent ring-opening of this epoxide with a nucleophile would then generate two new chiral centers. The regioselectivity and stereoselectivity of the epoxide opening are governed by the reaction conditions (e.g., acidic or basic) and the nature of the nucleophile, allowing for the controlled synthesis of specific stereoisomers. This strategy is a cornerstone in the synthesis of complex natural products and pharmaceuticals containing substituted cyclohexane motifs.

Advanced Stereochemical Analysis and Conformational Studies

Definitive Stereochemical Elucidation of the (1R,3S) Isomer

The unambiguous assignment of the (1R,3S) stereochemistry is fundamental and is achieved through a combination of advanced spectroscopic and analytical techniques. Each method provides complementary information to build a complete and definitive structural picture.

High-Field NMR spectroscopy is a powerful, non-destructive technique for confirming the constitution and relative stereochemistry of the molecule. For Benzyl (B1604629) N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, both ¹H and ¹³C NMR spectra would confirm the presence of the benzyl, carbamate (B1207046), and hydroxycyclohexyl moieties.

Diastereomeric Excess (de): The determination of diastereomeric purity is straightforward using standard NMR. nih.gov Diastereomers possess different physical properties and, consequently, their nuclei exist in slightly different chemical environments. This results in distinct signals in the NMR spectrum. For instance, the proton attached to the carbon bearing the carbamate group (C1-H) in the (1R,3S) isomer would have a different chemical shift and coupling constant pattern compared to the corresponding proton in a potential (1R,3R) or (1S,3R) diastereomer. By integrating the signals unique to each diastereomer, their ratio and thus the diastereomeric excess can be accurately calculated. rsc.org

Enantiomeric Excess (ee): Enantiomers are spectroscopically indistinguishable under achiral conditions. researchgate.net Therefore, determining the enantiomeric excess requires converting the pair of enantiomers into a pair of diastereomers. acs.org This is typically achieved using one of two common NMR methods:

Chiral Derivatizing Agents (CDAs): The hydroxyl group of the molecule can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomeric esters. These newly formed diastereomers will exhibit separate signals in the NMR spectrum, particularly for protons near the new stereocenter, allowing for quantification.

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce a temporary, weak association with the enantiomers, forming transient diastereomeric complexes. This can lead to small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of their ratio. researchgate.net

TechniqueAnalytePrincipleObservable Result
Standard ¹H NMRDiastereomersDifferent chemical environmentsSeparate, quantifiable signals
NMR with CDAEnantiomersCovalent conversion to diastereomersDistinct signals for new diastereomeric products
NMR with CSAEnantiomersFormation of transient diastereomeric complexesSplitting of signals for each enantiomer

Chiroptical techniques measure the differential interaction of a chiral molecule with polarized light and are essential for determining absolute configuration. mdpi.com

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral molecule. wikipedia.org

The (1R,3S) enantiomer of Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate will exhibit a specific rotation value (either positive, dextrorotatory (+), or negative, levorotatory (-)).

Its mirror image, the (1S,3R) enantiomer, will have a specific rotation of equal magnitude but opposite sign.

A racemic (50:50) mixture of the two enantiomers will result in a net rotation of zero.

The measurement is typically performed at a standard wavelength (e.g., the sodium D-line, 589 nm) and under controlled conditions of concentration and temperature. anton-paar.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a molecule as a function of wavelength. encyclopedia.pub This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore—an atom or group that absorbs light. encyclopedia.pub In this molecule, the benzyl carbamate moiety serves as the key chromophore.

The absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted computationally (e.g., using Time-Dependent Density Functional Theory, TD-DFT) for a known configuration, such as (1R,3S). A match between the experimental and the calculated spectra for the (1R,3S) isomer provides strong evidence for that absolute configuration. acs.org The sign and shape of the observed Cotton effects in the ECD spectrum are directly related to the molecule's chirality. nih.gov

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov By diffracting X-rays off a single, well-ordered crystal, a precise map of electron density can be generated, revealing the exact spatial position of each atom.

This technique provides unambiguous confirmation of:

Connectivity: The bonding arrangement of atoms.

Relative Stereochemistry: The cis/trans relationship between the hydroxyl and carbamate groups on the cyclohexane (B81311) ring.

Absolute Configuration: The (R) or (S) designation at each stereocenter, typically determined using anomalous dispersion effects if a heavy atom is present or by using a known chiral reference. nih.gov

Solid-State Conformation: The preferred chair conformation and the orientation of the substituents (axial/equatorial) in the crystal lattice.

The primary challenge for this method is the growth of a suitable, high-quality single crystal of the compound or a derivative, which can often be a rate-limiting step in the analysis. nih.govmdpi.com

Conformational Analysis of the Hydroxycyclohexyl Scaffold

The six-membered hydroxycyclohexyl ring is not planar and exists predominantly in low-energy chair conformations. The orientation of the substituents is dictated by a dynamic equilibrium that seeks to minimize steric strain.

The cyclohexane ring undergoes a rapid dynamic process known as a chair-chair interconversion or "ring flip." libretexts.org In this process, one chair conformation converts into the other, causing all axial positions to become equatorial and all equatorial positions to become axial.

For a 1,3-disubstituted cyclohexane like this compound, two primary chair conformations are possible:

Diequatorial Conformer: Both the benzyl carbamate group at C1 and the hydroxyl group at C3 occupy equatorial positions.

Diaxial Conformer: Both substituents occupy axial positions.

The equilibrium between these two conformations overwhelmingly favors the diequatorial conformer. The diaxial conformation is highly disfavored due to severe steric hindrance, specifically 1,3-diaxial interactions. In this conformation, the large axial benzyl carbamate group would clash sterically with the axial hydrogens at the C3 and C5 positions, and the axial hydroxyl group would clash with the axial hydrogen at C1 and C5, introducing significant strain and raising the energy of this conformer. Therefore, the molecule will exist almost exclusively in the conformation where both bulky groups are in the more stable equatorial positions.

ConformerC1-Substituent PositionC3-Substituent PositionRelative StabilityReason for Stability
AEquatorialEquatorialHighMinimizes steric strain; no 1,3-diaxial interactions
BAxialAxialLowHigh steric strain from multiple 1,3-diaxial interactions

Computational chemistry provides powerful tools for quantitatively assessing the conformational landscape of molecules. mdpi.com Methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can be used to model the structure and calculate the relative energies of different conformers.

A typical computational analysis for this compound would involve:

Geometry Optimization: The three-dimensional structures of all possible low-energy conformers (diequatorial chair, diaxial chair, and various twist-boat forms) are optimized to find their lowest energy states.

Energy Calculation: The single-point energies of these optimized structures are calculated with high accuracy. The difference in energy between conformers allows for the determination of their relative populations at a given temperature using the Boltzmann distribution.

Potential Energy Surface Scan: To map the interconversion pathway between conformers, the potential energy can be calculated while systematically changing a key dihedral angle, revealing the energy barriers for the ring flip.

Such studies would be expected to confirm that the diequatorial chair conformation is the global energy minimum, with the diaxial conformer being several kcal/mol higher in energy. rsc.org These computational models can also be used to predict other properties, such as NMR chemical shifts and ECD spectra, which can then be compared with experimental data to further validate the structural assignment. researchgate.net

Influence of Hydrogen Bonding and Steric Effects on Conformation

The conformational equilibrium between the diequatorial and diaxial forms of this compound is a delicate balance between steric hindrance and intramolecular hydrogen bonding (IAHB). Generally, for cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is favored to minimize 1,3-diaxial interactions, which are destabilizing steric clashes between axial substituents and the axial hydrogens on the same side of the ring. scielo.br

However, in the case of this compound, the presence of a hydroxyl group and the carbamate linkage introduces the possibility of an intramolecular hydrogen bond in the diaxial conformation. This O-H···O=C or O-H···N-H interaction can stabilize the otherwise less favorable diaxial arrangement. scielo.brnih.gov The strength of this hydrogen bond and its ability to overcome the inherent steric repulsion of the diaxial form is highly dependent on the solvent environment. scielo.br

In nonpolar solvents, the formation of an intramolecular hydrogen bond is more favorable, leading to a significant population of the diaxial conformer. scielo.br Conversely, in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds with the solvent molecules compete with and can disrupt the intramolecular bond, shifting the equilibrium towards the sterically favored diequatorial conformer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOESY) experiments, is a powerful tool for determining the predominant conformation in solution. nih.govnih.gov For instance, large coupling constants for the protons at C1 and C3 would indicate an axial-axial relationship, characteristic of the diequatorial conformer, while smaller axial-equatorial and equatorial-equatorial couplings would suggest the presence of the diaxial form. nih.gov

Table 1: Factors Influencing Conformational Equilibrium
FactorInfluence on Diequatorial (ee) ConformerInfluence on Diaxial (aa) ConformerGoverning Principle
Steric Hindrance (1,3-diaxial interactions)Stabilizing (avoids steric clash)DestabilizingMinimization of steric strain
Intramolecular Hydrogen Bonding (IAHB)Not possibleStabilizing (O-H···O=C or O-H···N-H)Favorable electrostatic interaction
Nonpolar SolventsLess favored if IAHB is strongFavored due to IAHB stabilizationPromotion of intramolecular interactions
Polar/Protic SolventsFavoredLess favored due to competition for H-bondingSolvation effects and intermolecular H-bonding

Stereochemical Purity Assessment and Control in Research Scale Synthesis

The synthesis of enantiomerically pure this compound requires careful control of stereochemistry. The starting materials and synthetic route must be chosen to establish the desired (1R,3S) configuration.

Assessment of stereochemical purity involves confirming both the relative stereochemistry (cis) and the absolute stereochemistry (1R,3S). Chromatographic and spectroscopic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for determining enantiomeric excess (ee). nih.govwvu.edu By derivatizing the hydroxyl or amino group with a chiral resolving agent, the resulting diastereomers can also be separated on a standard achiral stationary phase like silica (B1680970) gel. nih.gov The relative areas of the peaks corresponding to the different stereoisomers allow for the quantification of stereochemical purity.

Gas Chromatography (GC) on a chiral column can also be employed for the separation and quantification of stereoisomers, particularly for volatile derivatives of the compound. nih.gov

NMR Spectroscopy can be used to confirm the relative cis stereochemistry through the analysis of coupling constants and NOESY experiments, as previously mentioned. nih.gov While standard NMR is not typically used for enantiomeric purity determination, the use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their quantification.

Control of stereochemistry during synthesis is achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or stereoselective reductions. For instance, the synthesis could start from a chiral precursor that already contains the desired stereocenters. Alternatively, a key step could involve an asymmetric transformation, such as a stereoselective reduction of a corresponding β-enaminoketone, to set the stereochemistry at C1 and C3. nih.govresearchgate.netpsu.edu Purification techniques such as column chromatography and recrystallization are then used to separate the desired diastereomer from any unwanted side products. nih.gov

Table 2: Methods for Stereochemical Purity Assessment
TechniqueInformation ProvidedPrinciple of Analysis
Chiral High-Performance Liquid Chromatography (HPLC)Enantiomeric excess (ee), Diastereomeric ratio (dr)Differential interaction of stereoisomers with a chiral stationary phase.
Gas Chromatography (GC) with Chiral ColumnEnantiomeric excess (ee), Diastereomeric ratio (dr)Separation of volatile stereoisomers based on their interaction with a chiral stationary phase.
Nuclear Magnetic Resonance (NMR) SpectroscopyRelative stereochemistry (cis/trans), Conformational analysisAnalysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.
NMR with Chiral Shift ReagentsEnantiomeric excess (ee)Formation of transient diastereomeric complexes that exhibit different chemical shifts for each enantiomer.

Application in Complex Molecule Synthesis and Chemical Biology Research

Benzyl (B1604629) N-[(1R,3S)-3-hydroxycyclohexyl]carbamate as a Chiral Building Block

The utility of this compound stems from its identity as a "chiral pool" starting material. The predefined stereocenters at the C1 and C3 positions can be transferred through a synthetic sequence to a more complex target molecule, obviating the need for technically challenging asymmetric reactions later on. The benzyl carbamate (B1207046) (Cbz) group provides robust protection for the amine, stable to a wide range of reaction conditions, yet readily removable under specific, non-harsh hydrogenolysis conditions. The hydroxyl group serves as a versatile handle for a variety of chemical transformations.

The 1,3-aminocyclohexanol motif is a core structural element in many pharmacologically important molecules, most notably the anti-influenza drug oseltamivir (B103847) (Tamiflu®). While commercial syntheses of oseltamivir often start from shikimic acid, the transformations involved highlight how a scaffold like Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate can be converted into highly functionalized derivatives. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net

The synthetic utility lies in the sequential or orthogonal manipulation of the two functional groups.

Modification via the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, which allows for the introduction of substituents at the adjacent C2 and C4 positions via enolate chemistry. Alternatively, it can be converted into a good leaving group, such as a mesylate or tosylate, to enable nucleophilic substitution reactions, introducing groups like azides, halides, or cyano functionalities with inversion of stereochemistry.

Modification via the Amine Group: The Cbz group can be removed via catalytic hydrogenation to yield the free amine. This primary amine can then be elaborated through numerous standard reactions, including acylation to form amides, reductive amination with aldehydes or ketones to form secondary or tertiary amines, or used in coupling reactions. nih.gov

These transformations allow for the synthesis of a diverse array of substituted cyclohexylamines with well-defined stereochemistry, which are valuable intermediates for drug discovery programs.

Functionalized cyclohexane (B81311) rings are constituent parts of numerous natural products, including alkaloids and aminoglycoside antibiotics. elsevierpure.comnih.govresearchgate.net The synthesis of these complex molecules often relies on the use of versatile chiral building blocks derived from the chiral pool. This compound serves as a synthetic equivalent of a chiral 1,3-aminocyclohexanol, a synthon that can be incorporated into the retrosynthetic analysis of various natural products. nih.gov

For example, in the synthesis of alkaloids containing a substituted cyclohexane ring, the compound can provide the core carbocyclic structure with the necessary stereochemical information already installed. The hydroxyl and protected amine groups act as anchor points for the construction of adjacent rings or the installation of complex side chains, streamlining the synthetic route and ensuring high stereochemical fidelity in the final product.

In chemical biology, the exploration of protein function often requires small molecule probes that can modulate their activity. Combinatorial chemistry is a powerful tool for rapidly generating large numbers of structurally related compounds (libraries) for high-throughput screening. nih.govijpsr.comimperial.ac.uk

This compound is an excellent scaffold for combinatorial library synthesis due to its two distinct points of diversity. A general strategy for library construction is outlined below:

First Diversification Step: The hydroxyl group of the scaffold is reacted with a set of diverse building blocks. For instance, esterification with a library of carboxylic acids (R¹-COOH) under parallel synthesis conditions would yield a collection of esters.

Deprotection: The Cbz protecting group is removed from the entire collection of esters simultaneously, typically by catalytic hydrogenation, to expose the primary amine.

Second Diversification Step: The newly formed collection of amines is then reacted with a second set of diverse building blocks, for example, another library of carboxylic acids (R²-COOH) to form amides, or a library of sulfonyl chlorides (R²-SO₂Cl) to form sulfonamides.

This "two-dimensional" diversification strategy allows for the rapid creation of a large and structurally diverse library of compounds from a single chiral scaffold, which can then be screened for biological activity to identify new chemical probes. nih.govcrsubscription.com

Table 1: Example of a 3x3 Combinatorial Library Matrix Based on the this compound Scaffold

R² = Acetyl R² = Benzoyl R² = Cyclohexanecarbonyl
R¹ = Acetyl N,O-Diacetyl- (1R,3S)-3-aminocyclohexanolO-Acetyl, N-Benzoyl- (1R,3S)-3-aminocyclohexanolO-Acetyl, N-Cyclohexanecarbonyl- (1R,3S)-3-aminocyclohexanol
R¹ = Benzoyl O-Benzoyl, N-Acetyl- (1R,3S)-3-aminocyclohexanolN,O-Dibenzoyl- (1R,3S)-3-aminocyclohexanolO-Benzoyl, N-Cyclohexanecarbonyl- (1R,3S)-3-aminocyclohexanol
R¹ = Pivaloyl O-Pivaloyl, N-Acetyl- (1R,3S)-3-aminocyclohexanolO-Pivaloyl, N-Benzoyl- (1R,3S)-3-aminocyclohexanolO-Pivaloyl, N-Cyclohexanecarbonyl- (1R,3S)-3-aminocyclohexanol

Design and Synthesis of Analogs and Stereoisomers for Structure-Activity Relationship (SAR) Studies (in vitro/in silico)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a lead compound and assessing the resulting change in activity, researchers can develop a predictive model for designing more potent and selective analogs. This compound and its derivatives are valuable platforms for such studies.

While the Cbz group is synthetically useful, SAR studies often require the synthesis of analogs with different substituents on the nitrogen atom. The choice of protecting group can be strategically altered to allow for different chemical manipulations in other parts of the molecule (orthogonality). For example, if a planned synthetic step involves conditions that might cleave the Cbz group, it can be replaced by a more suitable protecting group. This strategic exchange is also a way to generate initial diversity for SAR.

Table 2: Alternative N-Protecting Groups and Their Cleavage Conditions

Protecting GroupStructureAbbreviationCleavage Conditions
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
AcetylAcStrong Acid or Base (Hydrolysis)
BenzylBnCatalytic Hydrogenolysis

By synthesizing a small set of analogs where the N-Cbz group is replaced by Boc, Fmoc, or simple alkyl groups (like N-methyl or N-benzyl), researchers can probe the importance of the carbamate functionality and the steric and electronic properties of the N-substituent for biological activity.

Modifying the cyclohexyl core is a key strategy in SAR studies to explore the spatial requirements of the target binding pocket.

Alkylation: Alkyl groups can be introduced at various positions to probe for steric clashes or favorable hydrophobic interactions. O-alkylation of the hydroxyl group can be achieved using an alkyl halide under basic conditions. google.com C-alkylation is more complex but can be accomplished by first oxidizing the alcohol to a ketone, followed by reaction of the corresponding enolate with an alkyl halide. N-alkylation of the amine after deprotection is also a common strategy. nih.govnih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, through effects like hydrogen bonding or halogen bonding. mt.comyoutube.com Halogens can be introduced onto the cyclohexane ring through various methods. For example, the hydroxyl group can be replaced by a halogen using standard reagents (e.g., PBr₃ for bromination) in an Sₙ2 reaction, which typically proceeds with inversion of stereochemistry. nih.gov

By generating a focused library of such analogs and testing their biological activity, a detailed SAR map can be constructed. This map guides the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Hydroxyl Group Derivatization in Analog Design

The secondary hydroxyl group in this compound is a key handle for chemical modification, enabling the generation of libraries of analogs for structure-activity relationship (SAR) studies. With the amine functionality masked by the robust benzyloxycarbonyl (Cbz) group, the hydroxyl group can undergo a variety of selective transformations.

Detailed research has shown that such hydroxyl groups on carbocyclic scaffolds can be derivatized through several common reactions:

Etherification: Formation of ethers by reaction with alkyl halides or under Mitsunobu conditions introduces lipophilic or functionalized side chains.

Esterification: Acylation with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields esters, which can act as prodrugs or introduce new points of interaction with biological targets.

Oxidation: Oxidation of the secondary alcohol to a ketone provides a branch point for further diversification, such as the introduction of new stereocenters or functional groups via nucleophilic addition or reductive amination.

These derivatizations are crucial in analog design, allowing chemists to systematically probe the chemical space around a core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. The (1R,3S)-3-aminocyclohexanol framework itself is a component of various medicinally important compounds, including neuraminidase inhibitors, making this protected intermediate a strategic starting point for the development of new therapeutic agents. nih.gov

Table 1: Potential Derivatization Reactions for Analog Synthesis
Reaction TypeReagents & ConditionsResulting Functional GroupPurpose in Analog Design
Etherification (Williamson)NaH, R-X (e.g., BnBr, MeI) in THF/DMFEther (O-R)Modify lipophilicity, introduce steric bulk or functional handles.
EsterificationR-COCl, Pyridine (B92270) or R-COOH, DCC/DMAPEster (O-C(O)R)Prodrug design, introduce hydrogen bond acceptors.
OxidationPCC, DMP, or Swern Oxidation conditionsKetoneCreate an electrophilic center for further modification (e.g., reductive amination).
SilylationTBSCl, Imidazole in DMFSilyl Ether (O-TBS)Temporary protection of the hydroxyl group during other synthetic steps.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity and Separation

Thin-Layer Chromatography (TLC) and Column Chromatography for Monitoring and Isolation

Thin-Layer Chromatography (TLC) and column chromatography are indispensable techniques in the synthesis and purification of Benzyl (B1604629) N-[(1R,3S)-3-hydroxycyclohexyl]carbamate. TLC serves as a rapid and effective method for monitoring the progress of chemical reactions, while column chromatography is the standard method for the purification of the crude product to obtain the compound in high purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a crucial analytical tool for qualitatively monitoring the progress of the synthesis of Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate. This technique allows for the rapid assessment of the consumption of starting materials and the formation of the desired product. The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents).

Due to the presence of a polar hydroxyl group and a moderately polar carbamate (B1207046) group, this compound is a compound of intermediate polarity. The choice of the eluent system is critical for achieving good separation of the product from the starting materials and any byproducts. A common stationary phase for this type of compound is silica gel 60 F254. The mobile phase typically consists of a mixture of a less polar solvent, such as hexane or dichloromethane, and a more polar solvent, like ethyl acetate or methanol (B129727).

The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. After developing the plate in a suitable solvent system, the spots are visualized, typically under UV light at 254 nm due to the benzyl group, or by staining with a universal developing agent such as potassium permanganate or ceric ammonium molybdate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system.

A well-chosen eluent system will provide a significant difference in the Rf values of the starting materials and the product, allowing for clear visualization of the reaction's progress. For instance, in a system of ethyl acetate and hexane, the more polar product, this compound, will have a lower Rf value compared to a less polar starting material.

CompoundTypical Mobile Phase (v/v)Stationary PhaseRf Value (Approximate)
This compoundEthyl Acetate/Hexane (1:1)Silica Gel 60 F2540.45
(1S,3R)-3-Aminocyclohexanol (Starting Material)Ethyl Acetate/Methanol (9:1)Silica Gel 60 F2540.20
Benzyl Chloroformate (Starting Material)Ethyl Acetate/Hexane (1:4)Silica Gel 60 F2540.80

Column Chromatography for Isolation and Purification

Following the completion of the reaction, as determined by TLC, column chromatography is employed for the isolation and purification of this compound from the crude reaction mixture. This technique operates on the same principles as TLC but on a preparative scale, allowing for the separation of larger quantities of material.

The selection of the stationary phase and the mobile phase is guided by the results obtained from the TLC analysis. Silica gel is the most commonly used stationary phase for the purification of compounds with the polarity of this compound. The solvent system used for column chromatography is typically slightly less polar than the one that gives the optimal Rf value in TLC to ensure good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from impurities.

The crude product is first dissolved in a minimal amount of a suitable solvent and then loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of each fraction is analyzed by TLC to identify the fractions containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

ParameterDescription
Stationary Phase Silica gel (230-400 mesh) is commonly used, providing a large surface area for efficient separation.
Mobile Phase A gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate) is a typical choice for eluting the compound.
Elution Order Less polar impurities will elute first, followed by the desired product, this compound. More polar impurities will elute last or remain on the column.
Fraction Analysis Each collected fraction is analyzed by TLC to determine its purity. Fractions containing the pure product are combined for solvent evaporation.

Theoretical and Computational Investigations of Benzyl N 1r,3s 3 Hydroxycyclohexyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a detailed examination of the molecule's electronic structure and its implications for reactivity and spectroscopic signatures.

DFT has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net A typical study on Benzyl (B1604629) N-[(1R,3S)-3-hydroxycyclohexyl]carbamate would employ a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to optimize the molecular geometry and calculate various electronic descriptors. nih.gov

Key Electronic Properties:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For similar aromatic carbamate (B1207046) structures, this gap is typically in the range of 4-5 eV. uomphysics.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For the title compound, negative potential regions (typically colored red or yellow) are expected around the oxygen atoms of the carbamate and hydroxyl groups, indicating their susceptibility to electrophilic attack. Positive regions (blue) would be located around the hydrogen atoms, particularly the N-H and O-H protons. theaic.org

Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the HOMO and LUMO, provide quantitative measures of the molecule's reactivity.

DescriptorFormulaTypical Significance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measure of electrophilic character.

These parameters, derived from DFT calculations, provide a comprehensive framework for understanding the electronic behavior and predicting the chemical reactivity of Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate.

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis is performed on the optimized geometry of the molecule. The calculated frequencies correspond to the normal modes of vibration. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov For this compound, key vibrational modes would include the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), C-O stretches, and various C-H stretches and bends from the cyclohexyl and benzyl groups. theaic.orgrsc.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. Calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. mdpi.com For the title compound, characteristic ¹³C signals would include the carbamate carbonyl carbon (~156 ppm), aromatic carbons (127-137 ppm), and the benzylic CH₂ carbon (~67 ppm). mdpi.comrsc.org The ¹H signals for the N-H proton can be sensitive to solvent and concentration. researchgate.net

Computational chemistry can elucidate reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For a key reaction, such as the synthesis of this compound from (1R,3S)-3-aminocyclohexanol and benzyl chloroformate, transition state analysis could confirm the mechanism (e.g., a concerted or stepwise nucleophilic acyl substitution). Calculations would involve optimizing the geometry of the transition state structure and performing a frequency calculation. A valid TS is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The activation energy barrier is then determined as the energy difference between the transition state and the reactants. nih.govbeilstein-journals.org This analysis provides fundamental insights into the reaction's feasibility and kinetics. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure, molecular modeling and dynamics simulations explore the physical movements and interactions of atoms and molecules over time.

The presence of a flexible cyclohexyl ring and rotatable bonds means that this compound can exist in multiple conformations.

Conformational Search: A systematic or stochastic conformational search can identify various low-energy structures. For the cyclohexane (B81311) ring, the chair conformation is typically the most stable. The substituents (hydroxyl and carbamate groups) can be in either axial or equatorial positions. For the (1R,3S) stereoisomer, the diequatorial conformation of the substituents on the chair form is expected to be the most stable energy minimum.

Potential Energy Surface (PES) Scans: By systematically rotating key dihedral angles (e.g., around the C-N and O-CH₂ bonds) and calculating the energy at each step, a potential energy surface can be mapped. This reveals the energy barriers between different conformers and helps to understand the molecule's flexibility. uomphysics.net

In the solid state, the arrangement of molecules is dictated by intermolecular interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions within a crystal lattice. uomphysics.netimist.ma

The Hirshfeld surface is mapped over the molecule of interest, and the distances from the surface to the nearest nucleus inside (di) and outside (de) are calculated. These are combined into a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

Visualizing Interactions: The dnorm surface is typically color-coded, with red spots indicating close contacts (shorter than van der Waals radii), white areas representing contacts around the van der Waals separation, and blue regions showing longer contacts. uomphysics.net For the title compound, prominent red spots would be expected in regions involved in hydrogen bonding, primarily between the N-H donor and the C=O acceptor of a neighboring molecule, and between the O-H group and an acceptor atom (O or N).

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in the Synthesis of Benzyl (B1604629) N-[(1R,3S)-3-hydroxycyclohexyl]carbamate

The synthesis of carbamates is traditionally reliant on hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Modern research, however, is pivoting towards greener, more sustainable synthetic routes. For a molecule such as Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, these alternative methods are crucial for environmentally benign production.

One of the most promising green approaches is the utilization of carbon dioxide (CO₂) as a C1 source. psu.edursc.org This method is attractive due to CO₂ being an abundant, non-toxic, and renewable resource. psu.edu The direct reaction of (1R,3S)-3-aminocyclohexanol with CO₂ and benzyl alcohol, facilitated by a suitable catalyst, could provide a direct and atom-economical route to the target carbamate (B1207046). psu.edursc.org The primary challenge in this approach is the thermodynamic stability of CO₂, which necessitates efficient catalytic systems to proceed under mild conditions. nih.gov

Another avenue in green synthesis is the use of biocatalysis. Enzymes, such as lipases, can be employed to catalyze the formation of carbamates under mild conditions, often with high selectivity. ucd.iebeilstein-journals.org A potential biocatalytic route could involve a lipase-mediated reaction between a benzyl donor and (1R,3S)-3-aminocyclohexanol. This approach not only avoids harsh chemicals but can also be highly stereoselective, which is critical for maintaining the desired (1R,3S) configuration of the cyclohexyl ring. ucd.iebeilstein-journals.org

Furthermore, the development of solvent-free or green solvent-based reaction systems is a key aspect of green chemistry. The exploration of deep eutectic solvents or supercritical fluids like CO₂ as reaction media could significantly reduce the environmental impact of the synthesis of this compound. nih.gov

Green Synthesis ApproachKey AdvantagesPotential Challenges
CO₂ Utilization Utilizes a renewable C1 source, non-toxic, atom-economical. psu.edursc.orgRequires efficient catalysts, may need high pressure. nih.gov
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. ucd.iebeilstein-journals.orgEnzyme stability and cost, substrate scope.
Green Solvents Reduced environmental impact, potential for easier product separation. nih.govSolvent selection and recovery, reaction kinetics.

Novel Catalytic Systems for Carbamate Formation and Transformation

The development of innovative catalytic systems is pivotal for the efficient and selective synthesis and transformation of carbamates. For this compound, this includes catalysts for its formation from basic building blocks and for its potential subsequent chemical modifications.

In the realm of carbamate synthesis from CO₂, amines, and alcohols, recent research has focused on both homogeneous and heterogeneous catalysts. nih.govpsu.edu Homogeneous catalysts, such as those based on nickel and copper complexes, have shown promise in promoting the dehydrative formation of urethanes. nih.govacs.org For instance, nickel-based systems with nitrogen-based bidentate ligands have demonstrated improved catalytic activity. nih.govacs.org Heterogeneous catalysts, including metal-organic frameworks (MOFs) and functionalized porous carbons, offer the advantages of easy separation and reusability. chemistryviews.orgresearchgate.net An atomically dispersed copper on N-doped carbon nanosheets has been shown to be an effective electrocatalyst for carbamate synthesis. chemistryviews.org

Organocatalysis has also emerged as a powerful tool in carbamate synthesis. nih.gov Chiral bifunctional organocatalysts can be designed to activate both the amine and the carbonyl source, potentially leading to enantioselective carbamate formation. nih.gov This is particularly relevant for the synthesis of stereochemically pure compounds like this compound.

Beyond synthesis, catalytic systems for the transformation of carbamates are also being explored. For example, the catalytic cleavage of the carbamate bond is a key step in depolymerization and recycling of polyurethane materials. mdpi.com Research into catalysts that can selectively cleave the carbamate linkage under mild conditions could open up new applications for this compound in recyclable materials.

Catalyst TypeExamplesKey Features
Homogeneous Metal Catalysts Nickel complexes with bidentate ligands. nih.govacs.orgHigh activity, good selectivity.
Heterogeneous Catalysts Metal-Organic Frameworks (MOFs), atomically dispersed metal on carbon supports. chemistryviews.orgresearchgate.netReusability, ease of separation.
Organocatalysts Chiral bifunctional catalysts. nih.govMetal-free, potential for enantioselectivity.
Electrocatalysts Atomically dispersed copper on N-doped carbon. chemistryviews.orgMild conditions, uses electricity as a driving force.

Application in Advanced Materials Science Research (e.g., as monomers for specialized polymers)

The unique bifunctional nature of this compound, possessing both a hydroxyl group and a carbamate linkage, makes it an intriguing candidate as a monomer for the synthesis of advanced polymers. Specifically, it holds potential in the development of non-isocyanate polyurethanes (NIPUs). rsc.orgkit-technology.de

Polyurethanes are a versatile class of polymers, but their traditional synthesis involves the use of toxic isocyanates. wikipedia.org The development of NIPU is a major goal in polymer chemistry. This compound could serve as a precursor to a diol monomer. Following a deprotection of the carbamate to reveal the amine, the resulting amino alcohol could be reacted with other monomers to form poly(hydroxyurethanes). Alternatively, the carbamate itself could be involved in polymerization reactions. For instance, the ring-opening polymerization of cyclic carbamates is a viable route to aliphatic polyurethanes. acs.org

The rigid cyclohexyl ring in the structure of this compound can impart desirable thermal and mechanical properties to the resulting polymers, such as a higher glass transition temperature and improved stiffness. The specific stereochemistry of the monomer could also lead to polymers with ordered structures and potentially interesting chiroptical properties.

Furthermore, the presence of the carbamate group can introduce dynamic character to the polymer network. The reversible nature of the carbamate bond under certain conditions could be exploited to create self-healing or recyclable cross-linked polyurethanes. rsc.org

Development of Robust Analytical Protocols for Complex Sample Matrices

As this compound finds applications in diverse fields, the need for robust and sensitive analytical methods for its detection and quantification in complex matrices becomes increasingly important. This is particularly true in environmental monitoring, biological studies, and quality control in materials science.

Chromatographic techniques are the cornerstone of carbamate analysis. researchgate.netnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of carbamates due to its high sensitivity and selectivity. nih.gov For a chiral molecule like this compound, the use of chiral stationary phases in HPLC would be essential for enantiomeric separation and purity assessment.

Gas chromatography-mass spectrometry (GC-MS) can also be employed, though it may require derivatization of the hydroxyl group to improve volatility and thermal stability. researchgate.net The development of new derivatization reagents that are both efficient and produce stable derivatives is an active area of research.

Sample preparation is a critical step in the analysis of complex matrices. Modern techniques such as solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being optimized for the extraction and cleanup of carbamates from various samples. nih.govmdpi.com The development of molecularly imprinted polymers (MIPs) as selective sorbents for SPE could offer enhanced selectivity for this compound.

Exploration of its Role in Supramolecular Chemistry and Molecular Recognition Phenomena

The functional groups present in this compound—the carbamate N-H and C=O groups, and the hydroxyl group—are all capable of participating in hydrogen bonding. This makes the molecule a promising building block in supramolecular chemistry and for the design of systems capable of molecular recognition.

The carbamate moiety is known to form strong hydrogen bonds, leading to the formation of well-defined supramolecular structures such as dimers, chains, and sheets. nih.gov The interplay between the hydrogen bonding capabilities of the carbamate and the hydroxyl group, combined with the conformational constraints of the cyclohexyl ring, could lead to the formation of novel self-assembled architectures.

In the context of molecular recognition, the specific spatial arrangement of the hydrogen bond donors and acceptors in this compound could allow it to act as a receptor for complementary guest molecules. The chiral nature of the molecule could enable enantioselective recognition of other chiral molecules.

Furthermore, the interaction of the carbamate group with CO₂ is a reversible process that can be used to create switchable supramolecular systems. researchgate.net The capture and release of CO₂ can be used to control the assembly and disassembly of supramolecular polymers, leading to the development of responsive materials. researchgate.net The investigation of how this compound and its derivatives interact with CO₂ could open up new avenues in the design of CO₂-responsive materials and sensors.

Q & A

Q. What are the standard synthetic routes for Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, and what key steps optimize yield and purity?

The synthesis typically involves multi-step reactions, starting with the protection of the cyclohexanol hydroxyl group and subsequent carbamate formation. A common approach includes:

  • Step 1 : Protection of the (1R,3S)-3-hydroxycyclohexylamine intermediate using a benzyl chloroformate reagent under basic conditions (e.g., NaHCO₃ in THF/H₂O).
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the carbamate product.
  • Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric control of benzyl chloroformate (1.2–1.5 equivalents) are critical to minimize side reactions like over-alkylation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the stereochemistry (e.g., coupling constants for cyclohexyl protons) and carbamate linkage (δ ~155 ppm for carbonyl in ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 249.31 [M+H]⁺ for C₁₄H₁₉NO₃).
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

Q. How is the (1R,3S) stereochemistry of the cyclohexyl moiety experimentally verified?

  • X-ray Crystallography : Single-crystal analysis using SHELX software resolves absolute configuration. For example, ORTEP-3 diagrams show spatial arrangement of substituents .
  • Optical Rotation : Comparison with enantiopure standards (e.g., [α]D²⁵ = +15.2° in methanol) validates stereochemical integrity .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group.
  • Degradation Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects hydrolytic byproducts (e.g., free amine or benzyl alcohol) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min).
  • Dynamic Kinetic Resolution : Employ lipase-catalyzed reactions (e.g., CAL-B enzyme) to selectively hydrolyze undesired enantiomers .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., proteases) using the compound’s InChI key (UGNVJLOMZYWKCH) and target PDB structures.
  • MD Simulations : GROMACS assesses conformational stability in aqueous lipid bilayers, highlighting hydrogen-bonding interactions with active sites .

Q. How does structural modification of the carbamate group affect pharmacological activity?

A SAR study compared analogs:

CompoundModificationIC₅₀ (μM)Target
Parent compoundNone12.3Serine hydrolase
tert-Butyl carbamate analogBulkier protecting group45.7Reduced affinity
Ethyl oxetane derivativeOxetane ring addition8.9Enhanced solubility
Findings suggest steric hindrance from bulky groups reduces activity, while polar substituents improve membrane permeability .

Q. What crystallographic techniques resolve disputes in reported stereochemical assignments?

  • Twinned Data Refinement : SHELXL handles pseudo-merohedral twinning (Hooft parameter >0.4) to correct space group misassignments.
  • Anomalous Dispersion : Cu-Kα radiation (λ = 1.5418 Å) enhances chiral center discrimination via Bijvoet differences .

Q. How do pH and solvent polarity influence the compound’s degradation kinetics?

  • Hydrolytic Stability : Pseudo-first-order kinetics in buffer solutions (pH 2–10) show t₁/₂ = 48 hours at pH 7.4 (37°C). Acidic conditions (pH <3) accelerate degradation (t₁/₂ = 6 hours).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the carbamate group compared to protic solvents (e.g., ethanol) .

Methodological Notes

  • Contradictions in Data : Discrepancies in reported melting points (e.g., 33–39°C vs. 39–41°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) is recommended for verification .
  • Stereochemical Purity : Chiral derivatization (e.g., Mosher’s acid) followed by ¹H NMR quantifies enantiomeric excess (ee >98% required for pharmacological studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.